molecular formula C10H7F3O2 B2696888 (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid CAS No. 186425-80-9

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid

Cat. No.: B2696888
CAS No.: 186425-80-9
M. Wt: 216.159
InChI Key: JLTJGTZUUSSVMZ-UHFFFAOYSA-N
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Description

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenoic acid backbone with a phenyl group

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(Trifluoromethyl)-3-phenylacrylic acid
  • (Z)-2-(Trifluoromethyl)-3-phenylpropanoic acid
  • (Z)-2-(Trifluoromethyl)-3-phenylbutenoic acid

Uniqueness

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTJGTZUUSSVMZ-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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